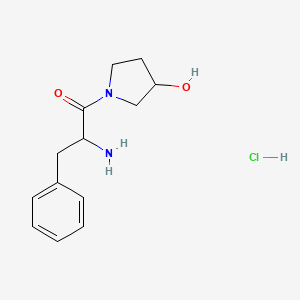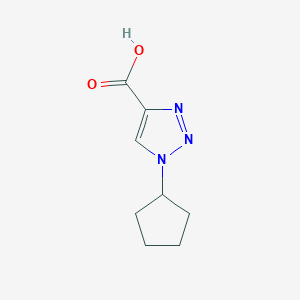
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride
Descripción general
Descripción
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride is a chemical compound1. It is also known as GHB hydrochloride and is a synthetic analogue of the naturally occurring neurotransmitter gamma-hydroxybutyric acid (GHB)1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride. However, it’s worth noting that the synthesis of such compounds typically involves complex organic chemistry reactions1.Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride is not explicitly mentioned in the search results. However, it’s known that this compound is a derivative of GHB, which suggests that its structure would be similar1.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride.Physical And Chemical Properties Analysis
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride is a white crystalline powder that is soluble in water and alcohol1. It has a melting point of 181-183°C and a molecular weight of 181.65 g/mol1.Aplicaciones Científicas De Investigación
Chemical Analysis and Biological Effects
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites have been extensively studied for their carcinogenic effects in biological systems, demonstrating the importance of quantitative and qualitative analysis of bioactivated and detoxified metabolites. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective analysis of PhIP and its metabolites in various matrices, including food products and biological samples. This research emphasizes the critical role of chemical analysis in understanding the biological effects of complex molecules (Teunissen et al., 2010).
Cancer Therapy
FTY720, chemically known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, showcases significant potential in cancer therapy. Originally developed as an immunosuppressant, FTY720 has demonstrated preclinical antitumor efficacy across several cancer models. Its cytotoxic effect, intriguingly, does not require phosphorylation, indicating a mechanism of action distinct from its immunosuppressive effects. This duality underscores the molecule's potential in cancer treatment, with research focusing on its molecular targets and antitumor efficacy (Zhang et al., 2013).
Heterocyclic Chemistry
The versatility of heterocyclic scaffolds in drug discovery is well-documented, with pyrrolidine, a core structure in many biologically active compounds, being a prime example. The incorporation of heterocyclic elements such as pyrrolidine into drug molecules can significantly enhance their pharmacological profile. Research into pyrrolidine and its derivatives has yielded novel compounds with varied biological activities, highlighting the scaffold's utility in medicinal chemistry. This body of work contributes to the broader understanding of how heterocyclic chemistry can be harnessed for therapeutic development (Li Petri et al., 2021).
Safety And Hazards
The safety and hazards of 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride are not explicitly mentioned in the search results. However, it’s known that GHB and its analogues can have potent sedative effects and have been associated with cases of misuse and overdose1.
Direcciones Futuras
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride is a psychoactive drug that has gained notoriety as a club drug and a date rape drug1. Because of its sedative effects, it has been used in the perpetration of sexual assault1. Therefore, future research and regulations will likely focus on understanding its effects better and mitigating its potential for misuse1.
Propiedades
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(8-10-4-2-1-3-5-10)13(17)15-7-6-11(16)9-15;/h1-5,11-12,16H,6-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNJANBTGOMKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride | |
CAS RN |
1236272-34-6 | |
| Record name | 1-Propanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236272-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464958.png)
![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
